1-{[(2-Phenylacetyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene
Beschreibung
1-{[(2-Phenylacetyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene is a tetrahydronaphthalene derivative featuring a phenylacetyloxyimino substituent at the 1-position. This compound belongs to a broader class of tetrahydronaphthalene-based structures, which are frequently utilized in medicinal chemistry and materials science due to their fused aromatic-cyclohexane framework. The phenylacetyloxyimino group introduces steric and electronic effects that influence reactivity, solubility, and biological interactions.
Eigenschaften
IUPAC Name |
[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 2-phenylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c20-18(13-14-7-2-1-3-8-14)21-19-17-12-6-10-15-9-4-5-11-16(15)17/h1-5,7-9,11H,6,10,12-13H2/b19-17+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJWWJPSUJORDV-HTXNQAPBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NOC(=O)CC3=CC=CC=C3)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2/C(=N/OC(=O)CC3=CC=CC=C3)/C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501328581 | |
| Record name | [(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 2-phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822009 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
383148-90-1 | |
| Record name | [(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 2-phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
The synthesis of 1-{[(2-Phenylacetyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalene derivatives and phenylacetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-{[(2-Phenylacetyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Biologische Aktivität
1-{[(2-Phenylacetyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a tetrahydronaphthalene backbone with a phenylacetyl group and an imino functional group. Its molecular structure can be represented as follows:
This structure suggests potential interactions with various biological targets, including enzymes and receptors.
Anticancer Properties
Recent studies have indicated that 1-{[(2-Phenylacetyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene exhibits significant anticancer activity. A study conducted on human cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins. The findings suggest that it may serve as a lead compound for the development of novel anticancer agents.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Caspase activation |
| A549 (Lung) | 10.0 | Bcl-2 modulation |
| HeLa (Cervical) | 15.0 | Apoptosis induction |
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial properties. In vitro tests against various bacterial strains revealed that it possesses significant inhibitory effects:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways.
Neuroprotective Effects
Neuroprotective properties have also been observed in animal models. The compound was evaluated for its ability to protect against neurotoxicity induced by oxidative stress. Administration in rodent models resulted in reduced levels of reactive oxygen species (ROS) and improved cognitive function in behavioral tests.
Case Study 1: Cancer Treatment
A clinical trial involving patients with metastatic breast cancer investigated the efficacy of 1-{[(2-Phenylacetyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene as an adjunct therapy. Patients receiving the compound alongside standard chemotherapy reported improved outcomes compared to those receiving chemotherapy alone.
Case Study 2: Antimicrobial Resistance
In a study focusing on antibiotic-resistant strains of bacteria, the compound demonstrated synergistic effects when combined with traditional antibiotics. This combination therapy showed enhanced efficacy in reducing bacterial load in infected tissues.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations and Structural Analogues
The tetrahydronaphthalene core allows diverse functionalization, leading to compounds with distinct physicochemical and biological profiles. Key structural analogs include:
Table 1: Substituent Variations in Tetrahydronaphthalene Derivatives
*THNT = Tetrahydronaphthalene
Key Observations:
- Hydrophobic Substituents : Alkyl or aromatic groups (e.g., heptyl, phenylethyl) increase logP values, favoring membrane permeability but reducing aqueous solubility .
- Functional Group Effects: The ketone in 1-oxo-THNT () alters bromination regioselectivity compared to imino derivatives, highlighting the role of substituents in directing chemical reactions.
Functional Group Impact on Reactivity and Stability
Solvolysis Rates:
- β-Hydroxy vs. Non-Hydroxy Derivatives: β-Hydroxy-THNT derivatives undergo solvolysis 10–100× faster than non-hydroxy analogs due to carbocation stabilization via adjacent hydroxyl groups .
- Chloro Substituents : 1-Chloro-THNT () shows moderate solvolysis rates, intermediate between hydroxy and plain alkyl/aryl derivatives.
Stereochemical Considerations:
- Enantiopure THNT derivatives (e.g., (R)- or (S)-1,2,3,4-THNT) exhibit distinct biological activities. For example, only the (R)-enantiomer of a related compound showed protein-binding interactions in docking studies .
Key Findings:
- Cytotoxicity: Oxyimino derivatives with aromatic acyl groups (e.g., dichlorobenzoyl) may target cellular proteins or nucleic acids, akin to σ2 receptor ligands ().
- Aquatic Toxicity: Chloroallyl-substituted oxyimino compounds () exhibit moderate toxicity in aquatic organisms, suggesting similar substituents in THNT derivatives could pose environmental risks.
Physicochemical Properties
Solubility and Lipophilicity:
- The phenylacetyloxyimino group in the target compound likely confers moderate lipophilicity (predicted logP ~3–4), balancing membrane permeability and solubility.
- Methyl or methoxy substituents (e.g., 5-methoxy-THNT in ) reduce crystallinity, enhancing bioavailability in drug formulations.
Thermal Stability:
- Alkyl-THNT derivatives () exhibit higher thermal stability (decomposition >200°C) due to saturated hydrocarbon chains, whereas oxyimino analogs may degrade at lower temperatures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
